7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 3rd position, and a propyl group at the 3rd position of the quinoline ring system. The compound also features a dihydroquinoline moiety fused to another quinoline ring, forming a biquinoline structure.
Preparation Methods
The synthesis of 7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline ring: The initial step involves the synthesis of the quinoline ring through a Skraup synthesis or a Friedländer synthesis.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Alkylation: The methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the biquinoline structure: The final step involves the coupling of two quinoline units through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using boronic acids or esters as coupling partners.
Chemical Reactions Analysis
7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.
Scientific Research Applications
7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme, leading to the accumulation of toxic intermediates and cell death . Additionally, the compound may interact with DNA or proteins, disrupting their normal functions and leading to therapeutic effects.
Comparison with Similar Compounds
7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can be compared with other quinoline derivatives, such as:
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: This compound has a similar structure but contains a chlorine atom instead of a fluorine atom and a benzothiadiazine ring instead of a biquinoline structure.
2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione: This compound has a similar fluorine substitution but features a benzooxazine ring instead of a biquinoline structure.
The uniqueness of 7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one lies in its specific substitution pattern and biquinoline structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
918646-07-8 |
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Molecular Formula |
C22H21FN2O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-fluoro-3-methyl-3-propyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C22H21FN2O/c1-3-10-22(2)13-16-8-9-17(23)12-20(16)25(21(22)26)18-11-15-6-4-5-7-19(15)24-14-18/h4-9,11-12,14H,3,10,13H2,1-2H3 |
InChI Key |
MHOBPPUCWHDZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC2=C(C=C(C=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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